molecular formula C14H18O4 B047382 2-(3-Methylpentoxycarbonyl)benzoic acid CAS No. 106636-65-1

2-(3-Methylpentoxycarbonyl)benzoic acid

Cat. No.: B047382
CAS No.: 106636-65-1
M. Wt: 250.29 g/mol
InChI Key: HFVPVWMVRZNFOP-UHFFFAOYSA-N
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Description

2-(3-Methylpentoxycarbonyl)benzoic acid is an organic compound with the molecular formula C14H18O4 It is a derivative of benzoic acid, characterized by the presence of a 3-methylpentoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpentoxycarbonyl)benzoic acid typically involves the esterification of benzoic acid derivatives followed by subsequent functional group modifications. One common method involves the reaction of 3-methylpentanol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid to form the ester. This ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization or distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpentoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

2-(3-Methylpentoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methylpentoxycarbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzoic Acid: The parent compound with a simpler structure.

    Methyl Benzoate: An ester derivative of benzoic acid.

    3-Methylpentanoic Acid: A structurally related carboxylic acid.

Uniqueness

2-(3-Methylpentoxycarbonyl)benzoic acid is unique due to the presence of the 3-methylpentoxycarbonyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(3-methylpentoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-10(2)8-9-18-14(17)12-7-5-4-6-11(12)13(15)16/h4-7,10H,3,8-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVPVWMVRZNFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90910068
Record name 2-{[(3-Methylpentyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106636-65-1
Record name 2-(3-Methylpentoxycarbonyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(3-Methylpentyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90910068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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